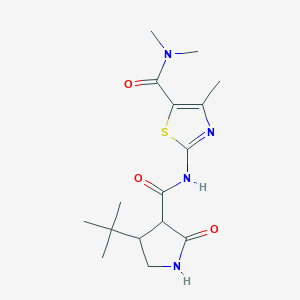

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-difluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

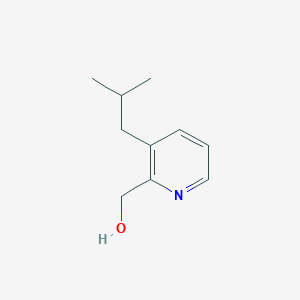

The compound “(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol” has a CAS Number of 1226334-07-1 and a molecular weight of 152.2 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of “(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol” consists of a pyrazole ring attached to a cyclopropyl group and a methyl group . The exact structure of “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-difluorobenzenesulfonamide” is not available in the sources I found.Physical And Chemical Properties Analysis

The compound “(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol” has a predicted boiling point of 283.7±25.0 °C and a predicted density of 1.26±0.1 g/cm3 .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

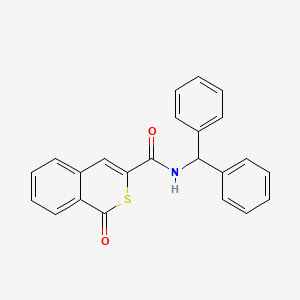

A significant area of research involves the synthesis and biological evaluation of sulfonamide-containing derivatives, particularly as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. For instance, the synthesis and evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors led to the identification of celecoxib, a potent and selective COX-2 inhibitor currently used for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997). This highlights the potential of sulfonamide derivatives in drug development, especially in addressing conditions associated with COX-2 activity.

Anticancer and Antiviral Activities

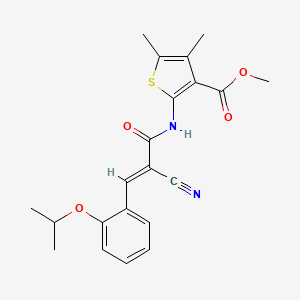

Celecoxib derivatives have also been studied for their anticancer, analgesic, antioxidant, and anti-HCV activities. Novel celecoxib derivatives showed potential therapeutic effects, including anti-inflammatory and analgesic activities without causing significant tissue damage, suggesting their suitability as safer alternatives to existing treatments (Küçükgüzel et al., 2013). This broadens the application of sulfonamide compounds beyond pain management to potential treatments for cancer and viral infections.

Chemical Synthesis and Material Science

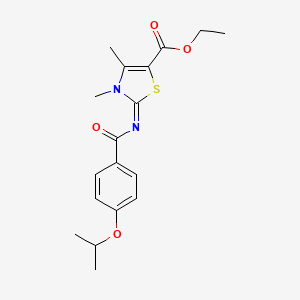

In the field of chemical synthesis, sulfonamide derivatives serve as intermediates in the synthesis of complex molecules. For instance, a regioselectively controlled synthesis method for pyrazolylbenzenesulfonamides demonstrated their utility in preparing compounds with potential for treating pathological pain models in mice, further underscoring their medicinal relevance (Lobo et al., 2015).

Molecular Docking and Computational Studies

Molecular docking and computational studies of sulfonamide derivatives offer insights into their mechanism of action and potential as antitubercular agents. Such studies provide a foundation for developing new therapeutic agents based on sulfonamide chemistry (Purushotham & Poojary, 2018).

Propriétés

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2,5-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2N3O2S/c1-19-13(9-2-3-9)7-11(18-19)8-17-22(20,21)14-6-10(15)4-5-12(14)16/h4-7,9,17H,2-3,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQADFICFOKSGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-difluorobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2994452.png)

![N-(4-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2994454.png)

![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B2994455.png)

![3-(2,6-Dichlorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2994462.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B2994463.png)

![1,3,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994471.png)